![molecular formula C16H19ClN2O2S B2635530 4-chloro-N-(4-(dimethylamino)phenethyl)benzenesulfonamide CAS No. 953941-06-5](/img/structure/B2635530.png)
4-chloro-N-(4-(dimethylamino)phenethyl)benzenesulfonamide
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Overview
Description
Scientific Research Applications
Synthesis and Biological Activity
Several studies have been focused on the synthesis of benzenesulfonamide derivatives and their evaluation for potential biological activities, including anticancer, antifungal, and antimicrobial properties. For instance, novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides were synthesized and screened for their anti-HIV and antifungal activities, showing promising results in vitro (Zareef et al., 2007). Furthermore, a series of novel 4-chloro-N-(4,5-dihydro-5-oxo-1-R2-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamide derivatives were synthesized with potential anticancer activity, highlighting the versatility of sulfonamide derivatives in drug discovery (Sławiński et al., 2012).
Molecular Docking and Theoretical Studies
Molecular docking and theoretical studies have been employed to understand the interaction of sulfonamide derivatives with biological targets. A study on new Schiff bases of sulfa drugs demonstrated enzyme inhibition potential against acetylcholinesterase and butyrylcholinesterase, supported by molecular docking studies to comprehend the binding interactions (Kausar et al., 2019).
Chemical Properties and Sensing Applications
Sulfonamide compounds have also been explored for their chemical properties and applications in sensing. For example, a colorimetric and fluorescence chemosensing probe was developed for the selective detection of Sn2+ ions, demonstrating the applicability of sulfonamide derivatives in environmental monitoring and bioimaging (Ravichandiran et al., 2020).
Mechanism of Action
Target of Action
The primary target of the compound 4-chloro-N-(4-(dimethylamino)phenethyl)benzenesulfonamide is carbonic anhydrase IX . Carbonic anhydrase IX is a protein that is overexpressed in many solid tumors . Therefore, the inhibition of carbonic anhydrase IX can be a useful target for discovering novel antiproliferative agents .
Mode of Action
4-chloro-N-(4-(dimethylamino)phenethyl)benzenesulfonamide interacts with its target, carbonic anhydrase IX, by inhibiting its activity . This inhibition leads to a decrease in tumor cell proliferation, as the overexpression of carbonic anhydrase IX is associated with uncontrolled cell proliferation .
Biochemical Pathways
The inhibition of carbonic anhydrase IX by 4-chloro-N-(4-(dimethylamino)phenethyl)benzenesulfonamide affects the biochemical pathway of anaerobic glycolysis . Tumor cells shift their metabolism to anaerobic glycolysis, leading to a significant modification in pH . By inhibiting carbonic anhydrase IX, this compound disrupts this pathway, affecting the downstream effects related to tumor growth and proliferation .
Pharmacokinetics
The compound’s solubility in acetonitrile and chloroform suggests that it may have good bioavailability .
Result of Action
The result of the action of 4-chloro-N-(4-(dimethylamino)phenethyl)benzenesulfonamide is a significant decrease in tumor cell proliferation . This is due to the compound’s inhibitory effect on carbonic anhydrase IX, which is overexpressed in many solid tumors .
Action Environment
The action, efficacy, and stability of 4-chloro-N-(4-(dimethylamino)phenethyl)benzenesulfonamide can be influenced by various environmental factors. For instance, the pH of the tumor microenvironment, which is affected by the shift in metabolism to anaerobic glycolysis, can impact the compound’s efficacy
properties
IUPAC Name |
4-chloro-N-[2-[4-(dimethylamino)phenyl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2S/c1-19(2)15-7-3-13(4-8-15)11-12-18-22(20,21)16-9-5-14(17)6-10-16/h3-10,18H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBOSLUOYOXCOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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